molecular formula C9H19ClN2O B2846854 N-(piperidin-4-yl)butanamide hydrochloride CAS No. 71879-44-2

N-(piperidin-4-yl)butanamide hydrochloride

Cat. No.: B2846854
CAS No.: 71879-44-2
M. Wt: 206.71
InChI Key: DEMVPAVLIPMCIC-UHFFFAOYSA-N
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Description

N-(Piperidin-4-yl)butanamide hydrochloride is a piperidine-based compound characterized by a butanamide group attached to the piperidin-4-yl scaffold and a hydrochloride salt. The piperidine ring is a common structural motif in pharmaceuticals and agrochemicals due to its conformational flexibility and ability to interact with biological targets such as G-protein-coupled receptors (GPCRs) and enzymes.

For example, N-(piperidin-4-yl)benzofuran-2-carboxamide hydrochloride (CAS 150515-80-3) is noted for its utility in research applications, particularly in central nervous system (CNS) drug development .

Properties

IUPAC Name

N-piperidin-4-ylbutanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-2-3-9(12)11-8-4-6-10-7-5-8;/h8,10H,2-7H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMVPAVLIPMCIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1CCNCC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(piperidin-4-yl)butanamide hydrochloride typically involves the reaction of piperidine with butanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(piperidin-4-yl)butanamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Analgesic Properties

N-(piperidin-4-yl)butanamide hydrochloride has been identified as a promising candidate for pain relief, particularly in the context of neuropathic pain. Neuropathic pain is often resistant to conventional analgesics, necessitating the development of new therapeutic agents. Research indicates that this compound exhibits peripheral analgesic activities that may surpass those of existing medications like morphine and nonsteroidal anti-inflammatory drugs (NSAIDs) .

Case Study: Analgesic Efficacy

A study highlighted in a patent application demonstrated that this compound analogs could alleviate neuropathic pain more effectively than traditional analgesics. The findings suggest that these compounds act on specific μ-opioid receptors, providing a dual mechanism of action that addresses both central and peripheral pain pathways .

Receptor Interaction Studies

The compound has been extensively studied for its interaction with various receptors, particularly the human CCR5 receptor, which plays a crucial role in immune response and viral entry in cells. Research has utilized docking models to understand how this compound binds to CCR5, revealing insights into its potential as an antiviral agent .

Binding Affinity Analysis

Investigations into the binding affinity of this compound have shown that it interacts with the receptor's transmembrane helices, which could lead to the development of new therapies targeting HIV and other viral infections. The pharmacophore model developed from these studies provides a framework for designing more effective CCR5 antagonists .

Therapeutic Potential in Opioid Research

Given its structural similarities to established opioids like fentanyl, this compound is being explored as a potential alternative in opioid research. Its unique properties may offer advantages in terms of reduced side effects and lower addiction potential compared to traditional opioids .

The ongoing research into this compound suggests several future directions:

  • Development of Novel Pain Management Therapies : Continued exploration of its analgesic properties could lead to new treatments for chronic pain conditions.
  • Targeted Drug Design : Utilizing structural insights gained from receptor interaction studies to design more selective and effective drugs.
  • Investigation into Non-Analgesic Uses : Exploring its potential applications beyond pain management, particularly in areas such as mental health or neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(piperidin-4-yl)butanamide hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound may also influence cellular pathways by altering the expression of certain genes and proteins .

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : The butanamide derivative strikes a balance between the hydrophilic acetamide (shorter chain) and highly lipophilic pivalamide (bulky group), making it suitable for oral bioavailability .
  • Biological Activity : Acetamide derivatives (e.g., fentanyl analogs) exhibit potent opioid receptor agonism (μ-opioid Ki = 0.024–1.9 nM) , whereas bulkier groups like benzofuran-carboxamide may target serotonin or dopamine receptors .
  • Metabolic Stability : Pivalamide’s tert-butyl group reduces oxidative metabolism, extending half-life compared to butanamide .

Biological Activity

N-(piperidin-4-yl)butanamide hydrochloride, also known as EVT-2983928, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by its piperidine moiety, which is essential for its biological interactions. The synthesis typically involves the reaction of piperidine with butanoyl chloride under controlled conditions, often utilizing a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction. Purification methods include recrystallization and chromatography to ensure the quality of the final product.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, primarily enzymes and receptors. Its piperidine structure allows it to fit into active sites, influencing biochemical pathways. This compound is studied for its potential as an enzyme inhibitor and receptor ligand, which may lead to therapeutic applications in pain management and neurological disorders.

Pharmacological Profile

Research indicates that compounds similar to this compound exhibit significant binding affinities for opioid receptors. These interactions are crucial for their analgesic effects. Quantitative structure-activity relationship (QSAR) studies suggest that variations in the chemical structure can impact both efficacy and safety profiles .

Case Studies and Clinical Research

  • Analgesic Activity : A study focusing on the analgesic properties of compounds in the fentanyl series, including derivatives like this compound, revealed that these compounds demonstrate high μ-opioid receptor affinity. For instance, certain analogs have shown IC50 values comparable to established opioids like morphine, indicating potential for effective pain relief .
  • Metabolic Pathways : The metabolic profiles of fentanyl analogs provide insights into how this compound may behave in biological systems. Metabolism primarily occurs via hepatic enzymes such as CYP3A4, leading to various metabolites that may retain or lose biological activity. Understanding these pathways is crucial for predicting the pharmacokinetics of the compound .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of this compound compared to other related compounds:

Compound Nameμ-Receptor Affinity (Ki in nM)Analgesic Potency (ED50 in mg/kg)Metabolic Pathway
N-(piperidin-4-yl)butanamide HCl3.45 ± 0.452CYP3A4 mediated
Fentanyl0.00482Hepatic metabolism
Morphine1.94 ± 0.343Glucuronidation

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